Strontium borate

Description

Properties

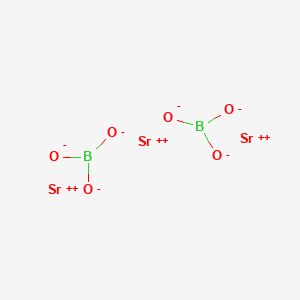

IUPAC Name |

tristrontium;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Sr/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSYCBFBTCINRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Sr+2].[Sr+2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O6Sr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13703-86-1, 37228-07-2 | |

| Record name | Boric acid (H4B2O5), strontium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013703861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, strontium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037228072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H4B2O5), strontium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

Synthesis and Characterization of Strontium Borate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of strontium borate nanoparticles. It is designed to serve as a practical resource for researchers and professionals involved in materials science, nanotechnology, and drug development. This document details various synthesis methodologies, comprehensive characterization techniques, and potential applications, with a focus on providing actionable experimental protocols and comparative data.

Introduction to this compound Nanoparticles

This compound nanoparticles are a class of inorganic nanomaterials that have garnered significant interest due to their unique physicochemical properties and versatile applications. These applications range from roles in bone tissue engineering and drug delivery systems to serving as host materials for luminescent phosphors.[1][2] The incorporation of strontium is known to impart beneficial biological properties, such as promoting osteoblast proliferation and inhibiting bone resorption, making these nanoparticles particularly attractive for biomedical applications.[1] The borate component contributes to the structural framework and can influence the material's optical and thermal properties. The ability to control the size, morphology, and crystal structure of these nanoparticles through various synthesis routes is crucial for tailoring their properties to specific applications.

Synthesis Methodologies

The properties of this compound nanoparticles are highly dependent on the synthesis method employed. This section provides detailed experimental protocols for the most common synthesis techniques: co-precipitation, sol-gel, hydrothermal, and microwave-assisted synthesis.

Co-Precipitation Method

Co-precipitation is a straightforward and scalable method for synthesizing nanoparticles. It involves the simultaneous precipitation of strontium and borate ions from a solution to form the desired this compound phase.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Prepare a 0.5 M aqueous solution of strontium nitrate (Sr(NO₃)₂).

-

Prepare a 0.5 M aqueous solution of sodium borohydride (NaBH₄) or boric acid (H₃BO₃). The choice of boron source can influence the resulting borate phase.

-

-

Precipitation:

-

Slowly add the sodium borohydride or boric acid solution to the strontium nitrate solution under vigorous stirring at room temperature.

-

A precipitating agent, such as a solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), is typically added dropwise to maintain an alkaline pH (e.g., pH 10-12), which facilitates the precipitation of this compound.

-

-

Aging:

-

Continue stirring the resulting suspension for a period of 2 to 24 hours to allow for the aging of the precipitate, which can improve crystallinity and particle size uniformity.

-

-

Washing and Collection:

-

Collect the precipitate by centrifugation (e.g., 5000 rpm for 15 minutes) or filtration.

-

Wash the collected nanoparticles repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying and Calcination:

-

Dry the washed nanoparticles in an oven at 80-100 °C for 12-24 hours.

-

To obtain the desired crystalline phase, the dried powder is often calcined in a muffle furnace at temperatures ranging from 500 °C to 900 °C for 2-4 hours. The specific calcination temperature will determine the final crystal structure of the this compound.

-

Sol-Gel Method

The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the resulting nanoparticles. This process involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) which then undergoes gelation to form a 'gel' (a solid network in a liquid).

Experimental Protocol:

-

Sol Preparation:

-

Dissolve a strontium precursor, such as strontium acetate (Sr(CH₃COO)₂) or strontium nitrate, in a suitable solvent, typically a mixture of ethanol and deionized water.

-

In a separate container, dissolve a boron precursor, such as boric acid (H₃BO₃) or a boron alkoxide like triethyl borate (B(OC₂H₅)₃), in the same solvent system.

-

-

Mixing and Hydrolysis:

-

Slowly add the boron precursor solution to the strontium precursor solution under constant stirring.

-

If using alkoxide precursors, hydrolysis is initiated by the addition of water, often with an acid or base catalyst to control the reaction rate.

-

-

Gelation:

-

Continue stirring the mixture at a controlled temperature (e.g., 60-80 °C) until a viscous gel is formed. This process can take several hours to days.

-

-

Aging:

-

Age the gel at room temperature for 24-48 hours. During aging, polycondensation reactions continue, strengthening the gel network.

-

-

Drying:

-

Dry the aged gel in an oven at 80-120 °C for several hours to remove the solvent and other volatile components, resulting in a xerogel.

-

-

Calcination:

-

Grind the xerogel into a fine powder and calcine it in a furnace at temperatures between 600 °C and 900 °C to crystallize the this compound nanoparticles and remove residual organic matter.

-

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This technique is known for producing highly crystalline and well-defined nanoparticles.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution containing a strontium salt, such as strontium chloride (SrCl₂) or strontium nitrate (Sr(NO₃)₂), and a boron source, like boric acid (H₃BO₃) or sodium tetraborate (Na₂B₄O₇).

-

A mineralizer, such as NaOH or KOH, is often added to control the pH and facilitate the dissolution and recrystallization process.

-

-

Hydrothermal Reaction:

-

Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a temperature between 150 °C and 250 °C for a duration of 12 to 48 hours. The specific temperature and time will influence the particle size and phase of the resulting this compound.

-

-

Cooling and Collection:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation or filtration.

-

-

Washing and Drying:

-

Wash the product several times with deionized water and ethanol to remove any residual reactants.

-

Dry the final product in an oven at 60-80 °C.

-

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and energy-efficient method that utilizes microwave irradiation to heat the reactants. This technique often leads to smaller particle sizes and narrower size distributions compared to conventional heating methods.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Prepare a solution of strontium and boron precursors in a solvent that couples well with microwaves, such as water or ethylene glycol.

-

-

Microwave Irradiation:

-

Place the precursor solution in a sealed vessel suitable for microwave synthesis.

-

Irradiate the solution in a microwave reactor at a controlled temperature (e.g., 120-200 °C) and pressure for a short duration, typically ranging from 5 to 60 minutes.

-

-

Product Recovery:

-

After the reaction is complete, cool the vessel and collect the precipitated nanoparticles.

-

Wash and dry the product as described in the previous methods.

-

Characterization of this compound Nanoparticles

A thorough characterization of the synthesized nanoparticles is essential to understand their structural, morphological, and functional properties. This section details the key characterization techniques and the type of data they provide.

X-Ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure, phase purity, and average crystallite size of the nanoparticles.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried nanoparticle powder is placed on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles (2θ).

-

Data Analysis: The resulting diffraction pattern is a plot of diffraction intensity versus 2θ. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present. The average crystallite size (D) can be estimated using the Debye-Scherrer equation: D = Kλ / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, size, and size distribution of nanoparticles.

Experimental Protocol:

-

Sample Preparation (SEM): A small amount of the nanoparticle powder is mounted on an SEM stub using conductive adhesive tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

-

Sample Preparation (TEM): Nanoparticles are dispersed in a suitable solvent (e.g., ethanol) using ultrasonication. A drop of the dilute suspension is then placed onto a TEM grid (a fine mesh coated with a thin carbon film) and allowed to dry.

-

Imaging: The prepared sample is placed in the electron microscope, and images are acquired at various magnifications.

-

Data Analysis: The obtained images are analyzed to determine the particle shape, size, and degree of agglomeration. For quantitative analysis, the dimensions of a large number of individual particles are measured using image analysis software to generate a particle size distribution histogram.[3]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups and chemical bonds present in the nanoparticles, providing information about the borate network structure.

Experimental Protocol:

-

Sample Preparation: A small amount of the nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

-

Data Analysis: The spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. For this compound, characteristic peaks related to the stretching and bending vibrations of B-O bonds in BO₃ and BO₄ units are observed.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of this compound and related nanoparticles synthesized by various methods.

Table 1: Crystallographic Data from XRD Analysis

| This compound Phase | Synthesis Method | Crystal System | Lattice Parameters (Å) | Average Crystallite Size (nm) | Reference |

| Sr₂B₁₆O₂₆ | Solid-State | Monoclinic | a=8.408, b=16.672, c=13.901, β=106.33° | - | [4] |

| B-doped Sr-Apatite | Hydrothermal | Hexagonal | a=9.74, c=7.26 | 35-48 | [5] |

| SrB₄O₇ | Melt Growth | Orthorhombic | a=4.43, b=10.72, c=4.24 | - | [6] |

| Sr₂B₅O₉Cl | Sedimentation | Orthorhombic | a=11.41, b=11.29, c=6.51 | ~30-50 (diameter) |

Table 2: Morphological Data from Electron Microscopy

| Nanoparticle Composition | Synthesis Method | Morphology | Average Particle Size (nm) | Reference |

| B-doped Sr-Apatite | Hydrothermal | Nano-rods | Length decreased with B-doping | [5] |

| Strontium Oxide | Sol-Gel | Pseudo-spherical to cylindrical | ~80 | [7] |

| Sr₂B₅O₉Cl | Sedimentation | Whiskers | Diameter: 30-50, Length: up to several μm | |

| Strontium Tungstate | Co-precipitation | Spherical | 50-100 | [8] |

Table 3: FTIR Spectral Data

| This compound Material | Wavenumber (cm⁻¹) | Assignment | Reference |

| This compound Glass | ~700 | B-O-B bending vibrations | |

| 800-1200 | B-O stretching in BO₄ units | [6] | |

| 1200-1600 | B-O stretching in BO₃ units | [6] | |

| Strontium Oxide | 854 | Sr-O stretching | [7] |

Application in Drug Delivery: A Signaling Pathway Perspective

Strontium-based nanoparticles are being explored for targeted drug delivery, particularly in the context of bone-related diseases. The release of strontium ions can modulate cellular signaling pathways, such as the calcium-sensing receptor (CaSR) pathway, which is involved in osteoblast and osteoclast function.

When strontium ions (Sr²⁺) are released from the nanoparticles in the vicinity of bone cells, they can act as agonists for the CaSR.[9] The activation of CaSR by Sr²⁺ can trigger intracellular signaling cascades that are distinct from those initiated by calcium ions (Ca²⁺). This can lead to the activation of phospholipase C (PLC), which in turn can stimulate downstream pathways, ultimately influencing gene expression related to cell proliferation, differentiation, and apoptosis. For instance, in osteoclasts, this can lead to apoptosis, thereby reducing bone resorption. In osteoblasts, it can promote proliferation and differentiation, leading to increased bone formation.

References

- 1. Synthesis and Characterization of Superparamagnetic Iron Oxide Nanoparticles: A Series of Laboratory Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. azonano.com [azonano.com]

- 4. researchgate.net [researchgate.net]

- 5. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Strontium Oxide Nano Particle by Sol-Gel Method – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

crystal structure and phase diagram of strontium borate compounds

An In-depth Technical Guide on the Crystal Structure and Phase Diagram of Strontium Borate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound compounds represent a significant class of materials with diverse applications, ranging from nonlinear optics to luminescent materials and host lattices for phosphors.[1][2] A thorough understanding of their crystal structures and phase equilibria within the Strontium Oxide-Boric Anhydride (SrO-B₂O₃) system is paramount for the targeted synthesis of novel materials with desired properties. This technical guide provides a comprehensive overview of the crystal structures of various this compound compounds and the SrO-B₂O₃ phase diagram, supported by detailed experimental methodologies.

Crystal Structures of this compound Compounds

The SrO-B₂O₃ system is characterized by a rich variety of crystalline phases, each with a unique arrangement of strontium cations and borate anionic groups. The fundamental building blocks of these structures are typically trigonal BO₃ and tetrahedral BO₄ units, which can polymerize to form complex chains, layers, and three-dimensional frameworks. A summary of the crystallographic data for prominent this compound compounds is presented below.

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |

| Strontium Metaborate | SrB₂O₄ | Orthorhombic | Pna2₁ | a = 12.426, b = 6.418, c = 11.412[3] |

| Strontium Tetraborate | SrB₄O₇ | Orthorhombic | Pmn2₁ | a = 4.4273, b = 10.714, c = 4.2359[4] |

| Strontium Hexaboride | SrB₆ | Cubic | Pm3m | a = 4.198 |

| Strontium Hexaborate | SrB₆O₁₀ | Orthorhombic | Pnn2 | a = 11.503, b = 11.382, c = 6.484[5] |

| Distrontium Pyroborate | Sr₂B₂O₅ | Monoclinic | P2₁/a | a = 11.965, b = 5.485, c = 8.164, β = 105.15° |

| Trithis compound | Sr₃B₂O₆ | Rhombohedral | R3 | a = 25.1146, c = 18.3685[6] |

| This compound | Sr₄B₁₄O₂₅ | Monoclinic | Cmc2₁ | a = 7.734, b = 16.332, c = 14.556[7] |

| This compound | Sr₂B₁₆O₂₆ | Monoclinic | P2₁/c | a = 8.408, b = 16.672, c = 13.901, β = 106.33°[8] |

Note: Lattice parameters can vary slightly depending on the synthesis method and experimental conditions.

Polymorphism in Strontium Borates

Several this compound compounds exhibit polymorphism, existing in different crystal structures depending on the temperature and pressure conditions.

-

SrB₂O₄ : At ambient pressure, SrB₂O₄ is isostructural with CaB₂O₄(I).[3] High-pressure synthesis yields different polymorphs, including SrB₂O₄(III) with an orthorhombic structure (Pna2₁) and SrB₂O₄(IV) with a cubic structure (Pa3).[3] A new polymorph with orthorhombic Pna2₁ symmetry has also been obtained from a melt containing CuCl₂·2H₂O.[9]

-

Sr₂B₂O₅ : This compound undergoes a sequence of reversible first-order phase transitions from γ to β to α' to α upon heating.[10] The high-temperature α-Sr₂B₂O₅ phase has an orthorhombic space group Pnma.[10]

The SrO-B₂O₃ Phase Diagram

The phase diagram of the SrO-B₂O₃ system delineates the stable phases at different compositions and temperatures. Understanding these phase equilibria is crucial for controlling the synthesis of specific this compound compounds.

| Feature | Temperature (°C) | Composition (mol% B₂O₃) |

| Melting point of SrB₂O₄ | ~1170 | 50 |

| Melting point of SrB₄O₇ | ~1015 | 66.7 |

| Melting point of SrB₆O₁₀ | ~920 | 75 |

| Incongruent melting of Sr₄B₁₄O₂₅ | ~1012 | ~63.6 |

| Eutectic (SrB₂O₄ - SrB₄O₇) | ~971 | - |

Note: These values are compiled from various sources and may show some variation.[1][11]

Experimental Protocols

The synthesis and characterization of this compound compounds involve a range of experimental techniques. Below are detailed methodologies for key experiments.

Solid-State Synthesis

This is a common method for preparing polycrystalline this compound powders.

-

Starting Materials : High-purity strontium carbonate (SrCO₃) and boric acid (H₃BO₃) or boron oxide (B₂O₃) are used as precursors.

-

Mixing : The reactants are weighed in stoichiometric ratios and thoroughly mixed in an agate mortar to ensure homogeneity.

-

Calcination : The mixture is placed in a platinum or alumina crucible and heated in a furnace. The heating profile typically involves a gradual increase in temperature to allow for the decomposition of precursors and solid-state reaction. For example, the synthesis of SrB₄O₇ can be achieved by heating the mixture to 750°C.[12]

-

Grinding and Re-heating : The calcined product is cooled, ground again, and re-heated one or more times to ensure complete reaction and phase purity.

-

Characterization : The final product is analyzed using Powder X-ray Diffraction (PXRD) to confirm the crystal structure and phase purity.

Crystal Growth from Melt

Single crystals of congruently melting compounds like SrB₄O₇ can be grown from a stoichiometric melt using techniques like the Czochralski or Kyropoulos method.[2][13]

-

Melt Preparation : A stoichiometric mixture of SrCO₃ and H₃BO₃ is placed in a platinum crucible and heated above the melting point of the compound (e.g., ~994°C for SrB₄O₇).[2]

-

Seeding : A seed crystal is introduced into the melt.

-

Pulling/Cooling : The crystal is slowly pulled from the melt (Czochralski) or the melt is slowly cooled (Kyropoulos) under controlled temperature gradients to promote crystal growth.

-

Annealing : The grown crystal is cooled slowly to room temperature to minimize thermal stress.

Phase Diagram Determination

Experimental determination of a phase diagram involves techniques that can detect phase transitions as a function of temperature and composition.[14][15]

-

Sample Preparation : A series of samples with varying SrO:B₂O₃ ratios are prepared by solid-state reaction.

-

Differential Thermal Analysis (DTA) : Each sample is heated and cooled in a DTA apparatus. Phase transitions, such as melting and eutectic events, are identified by endothermic or exothermic peaks in the DTA curve.[16]

-

X-ray Diffraction (XRD) : Samples are annealed at different temperatures and then quenched to room temperature. XRD analysis is then used to identify the phases present at that temperature.[15] High-temperature XRD can also be used for in-situ analysis.[11]

-

Data Compilation : The transition temperatures obtained from DTA and the phase identification from XRD are plotted as a function of composition to construct the phase diagram.

Visualizations

SrO-B₂O₃ Phase Relationship Diagram

Figure 1: Known crystalline compounds in the SrO-B₂O₃ system.

Experimental Workflow for this compound Synthesis and Characterization

Figure 2: General workflow for synthesis and characterization.

References

- 1. lib.ysu.am [lib.ysu.am]

- 2. lib.ysu.am [lib.ysu.am]

- 3. journals.iucr.org [journals.iucr.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and crystal structure of Sr3Bi2O6 and structural change in the strontium-bismuth-oxide system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dl.asminternational.org [dl.asminternational.org]

- 15. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Luminescence Properties of Rare-Earth Doped Strontium Borate

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and luminescence properties of rare-earth (RE) doped strontium borate materials. These phosphors are of significant interest for applications in solid-state lighting, displays, and specialized biomedical imaging.

Introduction to Rare-Earth Doped this compound Phosphors

Rare-earth doped strontium borates are a class of inorganic phosphors that exhibit efficient and tunable luminescence. The this compound host lattice provides a stable and suitable environment for incorporating various rare-earth ions, such as Europium (Eu³⁺), Dysprosium (Dy³⁺), Samarium (Sm³⁺), and Terbium (Tb³⁺). The choice of the rare-earth dopant and its concentration, as well as the specific stoichiometry of the this compound host (e.g., SrB₄O₇, Sr₂B₂O₅, SrB₆O₁₀), allows for the precise tuning of the emission color and luminescence lifetime. These materials are promising for various technological applications due to their high quantum efficiency, thermal stability, and facile synthesis.

Synthesis Methodologies

The luminescent properties of rare-earth doped strontium borates are highly dependent on their crystal structure and morphology, which are in turn influenced by the synthesis method. The two most common methods for preparing these phosphors are the high-temperature solid-state reaction and the melt-quenching technique.

High-Temperature Solid-State Reaction

This is a conventional and widely used method for synthesizing polycrystalline phosphors. It involves the reaction of solid precursors at elevated temperatures.

Experimental Protocol:

-

Precursor Selection and Stoichiometric Mixing: High-purity strontium carbonate (SrCO₃), boric acid (H₃BO₃), and the desired rare-earth oxide (e.g., Eu₂O₃, Dy₂O₃) are used as starting materials. The precursors are weighed in stoichiometric amounts according to the desired final composition (e.g., Sr₂B₂O₅:Eu³⁺).

-

Grinding: The weighed precursors are thoroughly mixed and ground together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

-

Calcination: The mixture is then transferred to an alumina crucible and calcined in a muffle furnace. The calcination process typically involves a two-step heating profile:

-

An initial heating at a lower temperature (e.g., 600 °C for 2-4 hours) to decompose the carbonate and boric acid.

-

A subsequent high-temperature sintering (e.g., 950-1100 °C for 4-6 hours) in air or a reducing atmosphere (depending on the desired valence state of the rare-earth ion) to form the final crystalline phase.

-

-

Cooling and Pulverization: After calcination, the furnace is allowed to cool down to room temperature naturally. The resulting product is then finely ground into a powder for characterization.

Melt-Quenching Technique

This method is primarily used for the synthesis of rare-earth doped borate glasses.

Experimental Protocol:

-

Precursor Mixing: Appropriate amounts of strontium carbonate (SrCO₃), boric acid (H₃BO₃), and the rare-earth oxide are mixed thoroughly.

-

Melting: The mixture is placed in a platinum or alumina crucible and heated in a high-temperature furnace to a temperature above its melting point (typically 1200-1400 °C) for about 1-2 hours until a homogeneous melt is formed.

-

Quenching: The molten liquid is then rapidly cooled (quenched) by pouring it onto a preheated stainless steel or graphite plate. This rapid cooling prevents crystallization and results in the formation of a transparent glass.

-

Annealing: The prepared glass is then annealed at a temperature slightly below its glass transition temperature for several hours to relieve internal stresses.

Characterization Techniques

A variety of analytical techniques are employed to characterize the structural and luminescent properties of the synthesized phosphors.

Experimental Protocols:

-

X-ray Diffraction (XRD): XRD analysis is used to identify the crystal structure and phase purity of the synthesized materials. The powdered sample is scanned over a 2θ range (typically 10-80°) using a diffractometer with Cu Kα radiation.

-

Photoluminescence (PL) Spectroscopy: PL excitation and emission spectra are recorded using a fluorescence spectrophotometer equipped with a xenon lamp as the excitation source. For emission spectra, the sample is excited at a specific wavelength, and the emitted light is scanned over a range of wavelengths. For excitation spectra, the emission wavelength is fixed, and the excitation wavelength is varied.

-

Luminescence Lifetime Measurement: The decay kinetics of the excited state of the rare-earth ion are measured using a pulsed laser or a flash lamp as the excitation source and a photomultiplier tube (PMT) coupled to a digital oscilloscope or a time-correlated single-photon counting (TCSPC) system. The lifetime is determined by fitting the decay curve to an exponential function.

-

Quantum Yield (QY) Measurement: The absolute photoluminescence quantum yield is measured using an integrating sphere coupled to a spectrofluorometer. The QY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Luminescence Properties of Rare-Earth Doped Strontium Borates

The luminescence of these materials originates from the electronic transitions within the 4f orbitals of the rare-earth ions. The crystal field of the this compound host lattice influences these transitions, leading to characteristic emission spectra for each dopant.

Eu³⁺ Doped this compound

Eu³⁺ is a widely used red-emitting activator. Its emission spectrum is dominated by the ⁵D₀ → ⁷F₂ transition, which is highly sensitive to the local symmetry of the Eu³⁺ ion.

-

Excitation: Eu³⁺-doped strontium borates can be efficiently excited by near-UV (around 394 nm) and blue (around 465 nm) light, corresponding to the f-f transitions of Eu³⁺.

-

Emission: The emission spectrum typically shows sharp peaks in the red region, with the most intense peak around 611-615 nm (⁵D₀ → ⁷F₂ transition). Other weaker emissions corresponding to ⁵D₀ → ⁷F₀, ⁵D₀ → ⁷F₁, and ⁵D₀ → ⁷F₃ transitions are also observed.[1]

Dy³⁺ Doped this compound

Dy³⁺ is known for its characteristic blue and yellow emissions, which can be combined to produce white light.

-

Excitation: Dy³⁺ can be excited by UV light in the range of 300-400 nm.

-

Emission: The emission spectrum of Dy³⁺ consists of two main bands: a blue emission around 484 nm (⁴F₉/₂ → ⁶H₁₅/₂ transition) and a yellow emission around 579 nm (⁴F₉/₂ → ⁶H₁₃/₂ transition).[1] The relative intensity of the blue and yellow emissions can be tuned by adjusting the host matrix and Dy³⁺ concentration.

Sm³⁺ Doped this compound

Sm³⁺ ions exhibit a characteristic reddish-orange luminescence.

-

Excitation: Sm³⁺ can be excited by near-UV and blue light.

-

Emission: The emission spectrum shows several peaks in the visible region, with the most prominent ones being around 564 nm (⁴G₅/₂ → ⁶H₅/₂), 601 nm (⁴G₅/₂ → ⁶H₇/₂), and 647 nm (⁴G₅/₂ → ⁶H₉/₂).

Tb³⁺ Doped this compound

Tb³⁺ is an efficient green-emitting activator.

-

Excitation: Tb³⁺ shows strong excitation bands in the UV region.

-

Emission: The emission spectrum is dominated by a sharp green emission peak around 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition.

Data Presentation

The following tables summarize the key quantitative luminescence properties of various rare-earth doped this compound phosphors.

Table 1: Emission Properties of Eu³⁺ Doped Strontium Borates

| Host Matrix | Dopant Conc. | Excitation λ (nm) | Major Emission λ (nm) | CIE (x, y) | Reference |

| Sr₂B₂O₅ | 0.07 mol% | 394 | 611 | (0.524, 0.316) | [1] |

| SrB₄O₇ | 2 mol% | - | 593 (orange) | - | [1] |

| Sr₃B₂O₆ | 2 mol% | - | 610 (red) | - | [1] |

Table 2: Emission Properties of Dy³⁺ Doped Strontium Borates

| Host Matrix | Dopant Conc. | Excitation λ (nm) | Emission λ (nm) | Color | Reference |

| SrB₆O₁₀ | - | 349 | 484, 579 | Blue, Yellow | [1] |

Table 3: Emission Properties of Sm³⁺ Doped Strontium Borates

| Host Matrix | Dopant Conc. | Excitation λ (nm) | Major Emission λ (nm) | Color | Reference |

| Sr₁₀Ba₂₀B₆O₁₂ | 0.5 mol% | - | - | Cool White | [2] |

Mandatory Visualizations

Experimental Workflows

Caption: General experimental workflow for synthesis and characterization.

Luminescence Mechanism in Eu³⁺ Doped Phosphors

Caption: Energy level diagram for Eu³⁺ luminescence.

Energy Transfer in Dy³⁺-Eu³⁺ Co-doped Systems

Caption: Energy transfer from Dy³⁺ to Eu³⁺.

References

electronic band structure of different strontium borate phases

An In-depth Technical Guide on the Electronic Band Structure of Different Strontium Borate Phases

Introduction

Strontium borates are a class of inorganic compounds that have garnered significant attention due to their diverse and technologically important properties, including nonlinear optical behavior, luminescence, and suitability as host materials for phosphors.[1][2] The functionality of these materials is intrinsically linked to their fundamental electronic properties, specifically their electronic band structure. This technical guide provides a comprehensive overview of the electronic band structure of various this compound phases, detailing the theoretical and experimental methodologies used for their characterization.

For materials scientists, this guide offers a consolidated resource on the electronic characteristics that govern the optical and electrical behavior of these compounds. For researchers and professionals in drug development and biomaterials, it provides insight into the surface electronic properties that can influence biocompatibility and cellular interaction, critical parameters for the design of advanced materials.

Electronic Structure of this compound Phases

The electronic band structure of strontium borates is typically characterized by a large energy gap between the valence and conduction bands, classifying them as wide-band-gap semiconductors or insulators. The top of the valence band is primarily formed by O 2p orbitals, while the bottom of the conduction band is generally a hybridization of B 2p, Sr 4d, and O 2p states.[3] The precise band gap energy (Eg) and its nature (direct or indirect) are highly dependent on the stoichiometry and crystal structure of the specific phase.

Data Presentation: Electronic Properties of this compound Phases

The electronic properties of various this compound phases, determined through both theoretical calculations and experimental measurements, are summarized below.

| Phase | Formula | Crystal System | Space Group | Band Gap (Eg) [eV] | Gap Type | Method |

| Strontium Tetraborate | SrB4O7 | Orthorhombic | Pmn21 | 9.71 | Indirect | DFT-LDA (Computational)[3] |

| 11.18 | Direct | DFT-LDA (Computational)[3] | ||||

| 8.5 | Indirect | DFT (Computational)[4] | ||||

| 7.297 | Indirect | Materials Project (Computational)[4] | ||||

| Strontium Hexaboride | SrB6 | Cubic | Pm-3m | Semiconducting | - | Ab initio (Computational)[5] |

| Strontium Diborate | Sr2B2O5 | Monoclinic | P21/a | > 4.7 | - | UV Spectroscopy (Experimental)[6] |

| Sr2[B5O8(OH)]2·[B(OH)3]·H2O | Triclinic | P-1 | 4.50 | - | UV-Vis DRS (Experimental)[7] | |

| Sr2B16O26 | Monoclinic | P21/c | 5.31 | Direct | FP-LAPW (Computational)[8] | |

| This compound Glass (Example) | (35-y)B2O3-20ZnO-10Li2O-10PbO-ySrO | Amorphous | - | 2.79 - 2.91 | Optical | UV-Vis Spectroscopy (Experimental)[9] |

Methodologies and Protocols

The determination of the electronic band structure of strontium borates relies on a combination of advanced computational and experimental techniques.

Computational Protocols: Ab Initio Calculations

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of materials.[10]

3.1.1 Density Functional Theory (DFT) DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The general workflow involves solving the Kohn-Sham equations for a given crystal structure.

-

Software Packages: Commonly used software includes WIEN2k, CASTEP, and VASP (Vienna Ab initio Simulation Package).[11][12]

-

Method: The Full-Potential Linearized Augmented Plane-Wave (FP-LAPW) method is frequently employed, which makes no shape approximation to the potential and is highly accurate.[8][13]

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are widely used.[3][14] For example, the electronic structure of SrB4O7 was calculated using the DFT method with the Local Density Approximation (LDA).[3]

-

Protocol:

-

Crystal Structure Input: The calculation begins with the experimentally determined or theoretically optimized crystal structure, including lattice parameters and atomic positions.

-

Self-Consistent Field (SCF) Calculation: An iterative process is used to solve the Kohn-Sham equations until the charge density and effective potential are consistent.

-

Band Structure Calculation: Once the self-consistent ground state is achieved, the electronic band structure is calculated along high-symmetry directions in the first Brillouin zone.

-

Density of States (DOS): The total and partial density of states are calculated to analyze the contribution of different atomic orbitals (e.g., Sr-4d, B-2p, O-2p) to the valence and conduction bands.[3]

-

Experimental Protocols

Experimental techniques provide direct measurement of the electronic properties and are crucial for validating computational results.

3.2.1 Sample Preparation

-

Solid-State Reaction: High-purity starting materials (e.g., SrCO3, H3BO3) are mixed in stoichiometric ratios, ground, and heated at high temperatures for extended periods to form the desired polycrystalline phase.[2]

-

Crystal Growth: Single crystals of high optical quality can be grown from a melt, for instance, using the Czochralski method, which is essential for angle-resolved and polarization-dependent studies.[15]

-

Melt-Quenching: This technique is used to produce amorphous glass samples by rapidly cooling a melt of the constituent oxides.[9]

3.2.2 X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

-

Principle: The sample is irradiated with a beam of X-rays, causing the emission of core-level and valence-band electrons. The kinetic energy of these photoelectrons is measured.

-

Protocol:

-

A powder sample is mounted in an ultra-high vacuum chamber.

-

The sample is irradiated with monochromatic X-rays (e.g., Al Kα radiation at 1486.6 eV).[15]

-

An electron energy analyzer measures the kinetic energy of the emitted electrons.

-

The resulting spectrum provides information about the binding energies of electrons. The valence band spectrum can be directly compared with the calculated density of states.[8]

-

3.2.3 UV-Visible (UV-Vis) Spectroscopy This technique is used to determine the optical band gap of materials.

-

Principle: The absorption of light by the material is measured as a function of wavelength. For a semiconductor, photons with energy greater than the band gap are absorbed, promoting electrons from the valence band to the conduction band.

-

Protocol for Absorbance/Transmittance:

-

A thin, polished crystal or a dispersed sample is placed in a UV-Vis spectrophotometer.

-

The transmittance and absorbance are measured over a range of wavelengths.

-

The absorption edge, the wavelength at which a sharp increase in absorption occurs, is used to estimate the band gap energy.

-

-

Protocol for Diffuse Reflectance (Tauc Plot Method):

-

The diffuse reflectance spectrum of a powder sample is collected.

-

The reflectance data is converted to absorbance using the Kubelka-Munk function.

-

A Tauc plot is constructed by plotting (αhν)n against photon energy (hν), where α is the absorption coefficient. The value of n is 1/2 for an indirect allowed transition and 2 for a direct allowed transition.

-

The linear portion of the plot is extrapolated to the energy axis to determine the optical band gap (Eg).

-

Visualizations

Logical Relationships

References

- 1. lib.ysu.am [lib.ysu.am]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. X-ray diffraction, X-ray photoelectron spectra, crystal structure, and optical properties of centrosymmetric this compound Sr2B16O26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strontium-doped borate glasses: synthesis, structure, optical, and radiation attenuation characteristics | springerprofessional.de [springerprofessional.de]

- 10. Density functional theory studies of boron clusters with exotic properties in bonding, aromaticity and reactivity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

thermal expansion and phase transitions of strontium borate crystals

An In-depth Technical Guide to the Thermal Expansion and Phase Transitions of Strontium Borate Crystals

Abstract

This compound crystals are a class of materials recognized for their potential in various applications, including nonlinear optics. A thorough understanding of their thermal properties is critical for their synthesis, processing, and application stability. This technical guide provides a comprehensive overview of the thermal expansion and phase transitions of various this compound compounds. It details the pronounced anisotropic thermal expansion observed in these crystals, directly correlating it with their underlying structural features, such as the dimensionality of the borate polyanions. Key quantitative data on thermal expansion coefficients and phase transition temperatures are summarized in structured tables. Furthermore, this guide outlines the detailed experimental protocols, primarily High-Temperature X-ray Diffraction (HTXRD) and Differential Scanning Calorimetry (DSC), used to characterize these properties. Visual diagrams are provided to illustrate experimental workflows and fundamental structure-property relationships. This document is intended for researchers, scientists, and engineers working on the development and application of advanced optical and crystalline materials.

Introduction to this compound Crystals

The family of this compound compounds (SrO–B₂O₃ system) encompasses a variety of crystalline phases with diverse and complex structures.[1] These materials are of significant interest due to their excellent mechanical and optical properties, such as high optical damage thresholds and transparency deep into the ultraviolet (UV) region.[2] For instance, strontium tetraborate (SrB₄O₇) is noted for its high UV transmittance at wavelengths down to approximately 130 nm.[2]

The performance and reliability of these crystals in applications are intrinsically linked to their thermal behavior. Thermal expansion, especially when anisotropic, can induce mechanical stress and affect phase-matching conditions in nonlinear optical applications.[3] Phase transitions can lead to abrupt changes in crystal structure and physical properties, defining the operational temperature limits of devices. Therefore, a detailed characterization of thermal expansion and phase stability is essential for advancing the application of this compound crystals. This guide synthesizes the current knowledge on these topics, presenting key data and the experimental methods used to obtain them.

Thermal Expansion of this compound Crystals

A defining characteristic of many this compound crystals is the strong anisotropy of their thermal expansion.[4][5] This behavior is closely linked to the arrangement and dimensionality of the borate anionic groups within the crystal lattice.

-

Structural Influence : In structures based on isolated BO₃ triangles, such as Sr₃B₂O₆ (0D) and SrB₂O₄ (1D), the highest thermal expansion is observed in the direction perpendicular to the plane of the BO₃ groups.[4][5] This is attributed to weaker bonding in that direction compared to the strong covalent bonds within the borate planes.

-

Volumetric Expansion : The average volumetric thermal expansion for strontium borates is approximately 36 × 10⁻⁶ K⁻¹.[4] A general trend observed is a slight decrease in the volume thermal expansion as the B₂O₃ content and the degree of polyanion polymerization increase.[4]

-

Shear Deformation : In more complex structures like monoclinic Sr₂B₁₆O₂₆, significant thermal expansion can result from shear deformations within the monoclinic plane, evidenced by substantial changes in the monoclinic β angle.[4]

The quantitative data for the thermal expansion of several key this compound compounds are summarized in Table 1.

Table 1: Thermal Expansion Coefficients of this compound Crystals

| Compound | Crystal System | Temperature Range (°C) | α₁₁/αₐ (10⁻⁶ K⁻¹) | α₂₂/αᵦ (10⁻⁶ K⁻¹) | α₃₃/α꜀ (10⁻⁶ K⁻¹) | αᵥ (10⁻⁶ K⁻¹) | Reference |

|---|---|---|---|---|---|---|---|

| Sr₃B₂O₆ | Trigonal | 25 - 700 | 10 | 10 | 44 | 64 | [4] |

| SrB₂O₄ | Orthorhombic | 25 - 700 | 25 | 3 | 31 | 59 | [4] |

| SrB₄O₇ | Orthorhombic | 25 - 800 | 11 | 10 | 11 | 32 | [4] |

| Sr₂B₁₆O₂₆ | Monoclinic | 25 - 650 | 20 | 2 | 26 | 48 | [4] |

| Sr[B₈O₁₁(OH)₄] | Monoclinic | 25 - 300 | 14(2) | 6(1) | 2.5(3) | ~22.5 |[6] |

Phase Transitions and Thermal Stability

The this compound system exhibits several temperature-induced phase transitions and decomposition events. Understanding these transformations is crucial for determining the stable operating range of these materials.

A new polymorph of SrB₂O₄, with orthorhombic Pna2₁ symmetry, was found to have an exothermic effect at 640 °C, which is likely related to a phase transition, and it melts at approximately 944-987 °C.[7] The phase diagram of the SrO-B₂O₃ system also indicates that a metastable phase of SrB₂O₄ transforms into the stable orthorhombic phase between 730-780 °C.[8] Other compounds, such as the synthetic analog of strontioborite, Sr[B₈O₁₁(OH)₄], undergo decomposition at elevated temperatures. This compound is stable up to about 390°C, after which it dehydrates and becomes an amorphous phase. Upon further heating to 690°C, it recrystallizes to form Sr₃B₁₄O₂₄.[6]

Key thermal events for various this compound compounds are summarized in Table 2.

Table 2: Phase Transition Temperatures and Thermal Events in this compound Crystals

| Compound | Event Type | Transition/Decomposition Temperature (°C) | Notes | Reference |

|---|---|---|---|---|

| SrB₂O₄ (Pna2₁ polymorph) | Phase Transition | 640 | Exothermic effect observed in DTA. | [7] |

| SrB₂O₄ (metastable) | Phase Transition | 730 - 780 | Transition to the stable orthorhombic phase. | [8] |

| Sr[B₈O₁₁(OH)₄] | Decomposition | > 390 | Decomposes into an amorphous phase. | [6] |

| Amorphous Phase (from Sr[B₈O₁₁(OH)₄]) | Recrystallization | > 690 | Crystallizes to form Sr₃B₁₄O₂₄. | [6] |

| Sr₄B₁₄O₂₅ | Incongruent Melting | 1012 ± 5 | Melts to form a different solid and a liquid. |[8] |

Experimental Protocols

The characterization of thermal expansion and phase transitions relies on precise analytical techniques capable of measuring material properties as a function of temperature.

High-Temperature X-ray Diffraction (HTXRD)

High-Temperature X-ray Diffraction is a primary technique for studying both thermal expansion and temperature-induced phase transitions.[4][9]

-

Principle : This method involves irradiating a crystalline sample with X-rays while it is heated in a controlled manner inside a furnace. The diffraction pattern is recorded at various temperature intervals. Changes in the angular positions of the diffraction peaks are used to calculate the lattice parameters, and their variation with temperature yields the thermal expansion tensor.[10][11] The appearance of new peaks or the disappearance of existing ones indicates a phase transition.[12]

-

Methodology :

-

Sample Preparation : A polycrystalline sample is typically prepared by grinding single crystals into a fine powder to ensure random orientation of the crystallites.[13] The powder is then mounted on a sample holder made of a high-temperature resistant material like platinum or alumina.

-

Instrumentation : The setup consists of an X-ray diffractometer equipped with a high-temperature furnace chamber.[11] A position-sensitive detector or a Geiger counter is used to record the diffraction pattern.[11] The temperature is measured and controlled by a thermocouple placed near the sample.[11]

-

Data Collection : Diffraction patterns are collected over a desired 2θ range at a series of programmed temperatures. The sample is allowed to thermally equilibrate at each temperature setpoint before measurement.

-

Data Analysis : The collected patterns are analyzed using Rietveld refinement or other profile-fitting methods to determine the precise lattice parameters (a, b, c, α, β, γ) at each temperature. The thermal expansion coefficients (α) are then calculated from the temperature dependence of these parameters.[10]

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are powerful thermal analysis techniques used to detect phase transitions, crystallization, and melting by measuring heat flow changes.[14][15]

-

Principle : In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[16] DTA measures the temperature difference between the sample and the reference.[14] Phase transitions are observed as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DSC/DTA curve.

-

Methodology :

-

Sample Preparation : A small, weighed amount of the powdered sample is placed in a crucible (pan), typically made of aluminum, platinum, or alumina. An empty crucible is used as the reference.

-

Instrumentation : A DSC/DTA instrument contains a furnace with two sample holders, one for the sample and one for the reference, equipped with temperature sensors.

-

Data Collection : The sample and reference are heated (or cooled) at a constant, controlled rate. The differential heat flow or temperature difference is recorded continuously.

-

Data Analysis : The resulting thermogram is analyzed to identify thermal events. The onset temperature of a peak typically corresponds to the transition temperature. The area under a DSC peak is proportional to the enthalpy change of the transition.

-

Thermogravimetric Analysis (TGA)

TGA is often used in conjunction with DSC/DTA to differentiate between phase transitions and decomposition events.

-

Principle : TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Methodology : A sample is placed on a precision balance within a furnace. The mass is continuously monitored as the temperature is increased. A weight loss, as seen in the TGA curve for Sr[B₈O₁₁(OH)₄], indicates decomposition or dehydration, whereas a phase transition typically occurs with no associated mass change.[7]

Visualized Workflows and Relationships

Diagrams created using the DOT language help to visualize complex workflows and the relationships between material properties and their underlying structure.

Caption: Experimental workflow for characterizing thermal properties of crystals.

Caption: Relationship between crystal structure and thermal expansion anisotropy.

References

- 1. researchgate.net [researchgate.net]

- 2. lib.ysu.am [lib.ysu.am]

- 3. iosrjournals.org [iosrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Growth and Characterization of Novel SrB2O4 Crystals [mdpi.com]

- 8. lib.ysu.am [lib.ysu.am]

- 9. Borates—Crystal Structures of Prospective Nonlinear Optical Materials: High Anisotropy of the Thermal Expansion Caused by Anharmonic Atomic Vibrations [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. rruff.net [rruff.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computer-controlled differential scanning calorimetry of dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]

Strontium Borate Glass: A Deep Dive into Formation and Structural Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and structural properties of strontium borate glasses. This compound glass systems (SrO-B₂O₃) are of significant interest due to their unique structural characteristics and potential applications in various fields, including biomaterials for bone regeneration. This document delves into the fundamental aspects of the glass network, the influence of strontium as a network modifier, and the experimental methodologies used for synthesis and characterization, presenting key quantitative data in a structured format for ease of comparison.

Glass Formation in the this compound System

This compound glasses are typically synthesized using the melt-quenching technique. This involves melting a homogenous mixture of raw materials, such as strontium carbonate (SrCO₃) or strontium oxide (SrO) and boric acid (H₃BO₃) or boron trioxide (B₂O₃), at high temperatures, followed by rapid cooling to prevent crystallization. The resulting amorphous solid exhibits a disordered atomic structure, characteristic of a glass.

The glass-forming region in the SrO-B₂O₃ system is extensive, with homogeneous glasses forming from the phase separation boundary (around 20 mol% SrO) up to approximately 41-42 mol% SrO.[1] Within this range, the addition of strontium oxide to the boric oxide network systematically alters the glass structure and its resulting properties.

The Structural Role of Strontium Oxide and the Boron Anomaly

In the vitreous B₂O₃ network, boron atoms are primarily found in trigonal [BO₃] units, forming a network of boroxol rings. When a network modifier like strontium oxide (SrO) is introduced, the oxygen atoms from SrO disrupt the B-O-B bridges. This leads to a change in the coordination of some boron atoms from three-fold (BO₃) to four-fold (BO₄) tetrahedral units.[2][3] This structural change is a key feature of borate glasses and is responsible for the "boron anomaly," a non-linear variation in many physical properties with the addition of the modifier oxide.[3][4][5][6]

The formation of [BO₄]⁻ units increases the connectivity and rigidity of the glass network, as each [BO₄]⁻ unit is linked to four other units, in contrast to the three linkages of a [BO₃] unit. This structural reinforcement continues up to a certain concentration of the modifier oxide (typically around 30-40 mol%). Beyond this point, the formation of non-bridging oxygens (NBOs) begins to dominate, leading to a depolymerization of the network.[3]

The structural evolution of the this compound glass network with increasing SrO content can be visualized as a transition from a network dominated by boroxol rings and trigonal BO₃ units to one containing a significant fraction of tetrahedral BO₄ units, leading to a more interconnected and stable structure up to the anomaly point.

Figure 1: The Boron Anomaly in this compound Glass.

Experimental Protocols

Synthesis of this compound Glass

A typical experimental workflow for the synthesis and characterization of this compound glass is outlined below.

Figure 2: Experimental Workflow for this compound Glass.

Methodology:

-

Raw Material Preparation: High-purity strontium carbonate (SrCO₃) or strontium oxide (SrO) and boric acid (H₃BO₃) or boron trioxide (B₂O₃) are used as starting materials.

-

Weighing and Mixing: The raw materials are weighed in the desired molar ratios and thoroughly mixed to ensure homogeneity.

-

Melting: The mixture is placed in a platinum crucible and melted in an electric furnace at temperatures typically ranging from 1100°C to 1500°C, depending on the composition.[7][8] The melt is held at this temperature for a sufficient time to ensure complete homogenization.

-

Quenching: The molten glass is rapidly cooled by pouring it onto a pre-heated metallic plate (e.g., copper or stainless steel) and pressing it with another plate.[9][10] This rapid quenching is crucial to prevent the formation of a crystalline structure.

-

Annealing: The resulting glass samples are annealed at a temperature slightly below their glass transition temperature (Tg) for several hours to relieve internal stresses. The furnace is then slowly cooled to room temperature.

Characterization Techniques

A suite of analytical techniques is employed to investigate the structural and physical properties of this compound glasses.

-

X-ray Diffraction (XRD): XRD is used to confirm the amorphous (non-crystalline) nature of the prepared samples. The absence of sharp diffraction peaks and the presence of a broad halo are indicative of a glassy state.[2][9]

-

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for identifying the various structural groups present in the glass network.[2][11][12][13][14] Specific vibrational bands in the FTIR and Raman spectra can be assigned to the stretching and bending modes of B-O bonds in different borate units, such as boroxol rings, pyroborate, diborate, and metaborate groups, as well as the distinction between BO₃ and BO₄ units.[2][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹¹B Magic Angle Spinning (MAS) NMR is a quantitative technique used to determine the fraction of three-coordinated (BO₃) and four-coordinated (BO₄) boron atoms (N₄).[15][16][17][18] This information is vital for understanding the extent of network polymerization.

-

Density and Molar Volume Measurement: The density of the glass samples is typically measured using Archimedes' principle. The molar volume is then calculated from the density and the molecular weight of the glass composition. These parameters provide insights into the packing of the glass network.[9][10]

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) is used to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[15][16] The glass transition temperature is a key indicator of the network's rigidity.

Quantitative Data Summary

The following tables summarize the quantitative data on the physical and structural properties of this compound glasses as a function of SrO content, compiled from various studies.

Table 1: Physical Properties of this compound Glasses

| Glass Composition (mol%) | Density (g/cm³) | Molar Volume (cm³/mol) | Glass Transition Temperature (Tg) (°C) |

| (60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO (y=0) | 3.2824 | 25.396 | - |

| (60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO (y=5) | - | - | - |

| (60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO (y=10) | - | - | - |

| (60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO (y=15) | - | - | - |

| (60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO (y=20) | - | - | - |

| (60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO (y=25) | 3.8717 | 23.698 | - |

Data extracted from a study on complex borate glasses where SrO content was varied.[9]

Table 2: Structural Properties of this compound Glasses

| Glass Composition (mol% SrO) | Fraction of Four-Coordinated Boron (N₄) | Key Structural Features |

| Low SrO content | Increases with SrO | Predominantly BO₃ units, formation of BO₄ units. |

| Intermediate SrO content | Reaches a maximum | High concentration of BO₄ units, highly cross-linked network. |

| High SrO content | Decreases with SrO | Formation of non-bridging oxygens (NBOs). |

This table represents a generalized trend observed in alkali and alkaline earth borate glasses, as specific N₄ values for a simple binary SrO-B₂O₃ series were not available in a tabulated format in the initial search results.

Conclusion

This compound glasses exhibit a fascinating interplay between composition, structure, and properties, primarily governed by the dual role of boron as a network former and strontium as a network modifier. The "boron anomaly" is a central concept in understanding the non-linear evolution of the glass network with increasing strontium content. The ability to tailor the structural arrangement, from a loosely packed network of trigonal units to a highly interconnected network of tetrahedral units, and subsequently to a depolymerized network, allows for the fine-tuning of physical and chemical properties. This makes this compound glasses promising candidates for a range of applications, particularly in the biomedical field where the controlled release of strontium and boron ions is beneficial for bone regeneration. A thorough understanding of the synthesis-structure-property relationships, facilitated by a combination of advanced characterization techniques, is crucial for the rational design of novel this compound glass compositions for specific technological and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound glass: potential biomaterial for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inside the Borate Anomaly: Leveraging a Predictive Modelling Approach to Navigate Complex Composition–Structure–Property Relationships in Oxyhalide Borate Glasses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. britglass.org.uk [britglass.org.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and Characterization of SrO-Al2O3-Fe2O3-B2O3 System Nano-Ferrimagnetic Glass-Ceramics | Scientific.Net [scientific.net]

- 9. Strontium-doped borate glasses: synthesis, structure, optical, and radiation attenuation characteristics: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. nfmjournal.com [nfmjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, IR and Raman Spectroscopic Studies of (Ba,Sr)TiO3 Borosilicate Glasses with Addition of La2O3 [scirp.org]

- 15. Composition-structure-properties relationship of this compound glasses for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. NMR Spectroscopy in Glass Science: A Review of the Elements - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of Strontium Borate Crystal Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium borate materials have garnered significant attention in various scientific and technological fields, from nonlinear optics to bioactive glasses for bone regeneration. The diverse crystal chemistry of the SrO-B₂O₃ system gives rise to a multitude of phases with unique structural motifs and properties. Understanding and predicting these crystal structures at an atomic level is crucial for the rational design of new materials with tailored functionalities. This technical guide provides a comprehensive overview of the theoretical modeling of this compound crystal structures, integrating computational and experimental methodologies.

Known this compound Crystal Structures: A Data Compendium

The this compound system is rich with a variety of crystalline phases, each characterized by a unique arrangement of borate polyhedra and strontium cations. The following tables summarize the crystallographic data for several known this compound compounds, providing a foundation for theoretical modeling and experimental identification.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Strontium Tetraborate | SrB₄O₇ | Orthorhombic | Pnm2₁ | 4.4255 | 10.709 | 4.2341 | 90 | 90 | 90 | |

| Strontium Diborate | SrO·2B₂O₃ | Orthorhombic | Pmn2₁ | 10.711 | 4.427 | 4.235 | 90 | 90 | 90 | [1] |

| Strontium Borite | Sr(B₈O₁₁(OH)₄) | Monoclinic | P2₁ | 9.909 | 8.130 | 7.623 | 90 | 108.4 | 90 | |

| Sr₂B₁₆O₂₆ | Monoclinic | P2₁/c | 8.408 | 16.672 | 13.901 | 90 | 106.33 | 90 | [2] | |

| Sr₄B₁₄O₂₅ | Orthorhombic | Cmc2₁ | 7.734 | 16.332 | 14.556 | 90 | 90 | 90 | [3] | |

| Sr₂[B₆O₉(OH)₄] | Monoclinic | P2₁ | 6.8445 | 8.7033 | 8.4632 | 90 | 100.581 | 90 | ||

| Sr₂B₅O₉(OH)·H₂O | Monoclinic | C2 | 10.161 | 7.965 | 6.393 | 90 | 128.0 | 90 | ||

| Strontium Hexaboride | SrB₆ | Cubic | Pm3m | 4.198 | 4.198 | 4.198 | 90 | 90 | 90 | [4] |

Theoretical Modeling Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of materials from first principles. Here, we outline a general workflow for the theoretical modeling of this compound crystal structures using DFT.

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical modeling of a new this compound crystal structure, integrating computational prediction with experimental validation.

Step-by-Step DFT Calculation Protocol

-

Step 1: Initial Structure Generation

-

Obtain an initial crystal structure model. This can be based on an existing crystallographic information file (CIF) from databases for a known phase or a hypothetical structure built using crystallographic software.

-

-

Step 2: Geometry Optimization

-

Objective: To find the lowest energy configuration of the crystal structure by relaxing both the atomic positions and the lattice parameters.

-

Software: Quantum ESPRESSO, VASP, CASTEP, etc.

-

Input Parameters:

-

Exchange-Correlation Functional: The choice of functional is critical. For general structural properties of strontium borates, the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a good starting point due to its balance of accuracy and computational cost. For more accurate electronic and optical property calculations, a hybrid functional like B3LYP or PBE0 may be employed, though at a higher computational expense.[5][6][7]

-

Basis Set/Pseudopotentials: For strontium, a heavy element, it is computationally efficient to use pseudopotentials to represent the core electrons. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) or SDD (Stuttgart/Dresden) effective core potentials are commonly used.[2][8] For boron and oxygen, standard basis sets like 6-31G* or those compatible with the chosen pseudopotentials should be used.

-

k-point mesh: A Monkhorst-Pack grid should be used to sample the Brillouin zone. The density of the k-point mesh should be converged to ensure the total energy is stable with respect to the number of k-points.

-

Cutoff Energy: For plane-wave basis sets, the kinetic energy cutoff for the wavefunctions and charge density must be converged.

-

-

Procedure: Perform a full relaxation of the crystal structure (both atomic positions and cell parameters) until the forces on the atoms and the stress on the unit cell are minimized below a certain threshold.

-

-

Step 3: Property Calculations

-

Objective: To calculate the electronic, optical, and other properties of the optimized crystal structure.

-

Calculations:

-

Electronic Band Structure and Density of States (DOS): These calculations reveal the electronic nature of the material (e.g., insulator, semiconductor, metal) and the contributions of different atomic orbitals to the electronic states.

-

Optical Properties: The frequency-dependent dielectric function, absorption coefficient, and refractive index can be calculated to predict the optical response of the material.

-

Phonon Frequencies: Calculation of phonon dispersion curves can be used to assess the dynamical stability of the predicted crystal structure.

-

-

-

Step 4: Simulation of Powder X-ray Diffraction (XRD) Pattern

-

Using the optimized crystal structure, a theoretical powder XRD pattern can be simulated. This pattern can be directly compared with experimental data for phase identification and validation of the theoretical model.

-

Experimental Protocols

Experimental synthesis and characterization are indispensable for validating and refining theoretical models of crystal structures.

Synthesis Methods

3.1.1. Hydrothermal Synthesis

This method is widely used for the synthesis of borate crystals due to its ability to produce high-purity, well-formed single crystals at relatively low temperatures.

-

General Protocol for this compound Synthesis:

-

Precursors: A strontium source (e.g., Sr(NO₃)₂, SrCl₂, SrCO₃) and a boron source (e.g., H₃BO₃, borax) are used as starting materials.

-

Solvent: Deionized water is typically used as the solvent. A mineralizer (e.g., NaOH, KOH) may be added to control the pH and facilitate the dissolution and recrystallization of the reactants.

-

Procedure: a. The precursors are dissolved or suspended in the solvent in a Teflon-lined stainless-steel autoclave. b. The pH of the solution is adjusted to a specific value, which can influence the final product phase. c. The autoclave is sealed and heated to a specific temperature (typically 150-250 °C) for a duration ranging from several hours to days. d. After the reaction, the autoclave is cooled to room temperature. e. The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

-

3.1.2. Sol-Gel Method

The sol-gel method is a versatile technique for preparing amorphous or nanocrystalline powders with high homogeneity.

-

General Protocol for this compound Synthesis:

-

Precursors: A strontium precursor (e.g., strontium nitrate, strontium acetate) and a boron precursor (e.g., boric acid, triethyl borate) are used.

-

Solvent: An alcohol (e.g., ethanol, methanol) is commonly used as the solvent.

-

Procedure: a. The precursors are dissolved in the solvent to form a homogeneous solution (the "sol"). b. The sol is then hydrolyzed and condensed to form a wet gel. This can be initiated by the addition of water or by controlling the pH. c. The wet gel is aged for a period to allow for further network formation. d. The gel is dried to remove the solvent, resulting in a xerogel or aerogel. e. The dried gel is then calcined at a specific temperature to remove organic residues and crystallize the desired this compound phase.[9][10][11]

-

3.1.3. High-Pressure/High-Temperature (HPHT) Synthesis

HPHT synthesis is employed to explore novel phases that are not stable under ambient conditions. This technique can lead to the discovery of new, dense this compound structures.[12][13][14][15][16]

-

General Protocol:

-

Precursors: Stoichiometric mixtures of strontium oxide (SrO) or strontium carbonate (SrCO₃) and boron oxide (B₂O₃) or boric acid (H₃BO₃) are typically used.

-

Apparatus: A multi-anvil press or a diamond anvil cell is used to generate high pressures and temperatures.

-

Procedure: a. The precursor mixture is loaded into a sample capsule (e.g., platinum, gold). b. The sample is compressed to the target pressure (typically several GPa). c. The sample is then heated to the target temperature (often >1000 °C) for a specific duration. d. The sample is then quenched to room temperature before releasing the pressure. e. The resulting product is recovered and analyzed.

-

Characterization Techniques

3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a new compound.

-

Methodology:

-

Crystal Selection: A high-quality single crystal with well-defined faces and no visible defects is selected under a microscope.[17]

-

Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.[18][19]

-

Structure Solution and Refinement: The positions of the diffracted beams are used to determine the unit cell parameters and space group. The intensities of the diffracted beams are used to determine the positions of the atoms within the unit cell. The structural model is then refined to obtain the best fit to the experimental data.

-

3.2.2. Powder X-ray Diffraction (PXRD) and Rietveld Refinement

PXRD is used for phase identification of polycrystalline samples and for refining crystal structure parameters.

-

Methodology:

-

Data Collection: A finely ground powder sample is placed in a sample holder, and an X-ray diffraction pattern is collected over a range of 2θ angles.

-

Rietveld Refinement: The Rietveld method is a whole-pattern fitting technique where a calculated diffraction pattern is fitted to the experimental pattern.[20][21][22][23]

-

Starting Model: An initial crystal structure model (from SC-XRD of a related compound or from theoretical prediction) is required.

-

Refinable Parameters: The refinement process involves adjusting various parameters to minimize the difference between the calculated and observed patterns. These parameters include:

-

Instrumental parameters (e.g., zero shift, peak shape parameters).

-

Structural parameters (e.g., lattice parameters, atomic positions, site occupancies, thermal parameters).

-

Profile parameters (e.g., peak width and shape).

-

-

Analysis: A successful Rietveld refinement can provide accurate lattice parameters, bond lengths, and bond angles, and can be used to quantify the amounts of different phases in a mixture.

-

-

Conclusion

The theoretical modeling of this compound crystal structures is a multifaceted endeavor that thrives on the synergy between computational prediction and experimental validation. By employing DFT calculations, researchers can gain insights into the stability and properties of hypothetical and known structures, guiding experimental synthesis efforts. In turn, experimental techniques such as hydrothermal, sol-gel, and high-pressure synthesis, coupled with rigorous characterization by single-crystal and powder X-ray diffraction, provide the crucial data needed to validate and refine theoretical models. This integrated approach is essential for advancing our understanding of the rich crystal chemistry of strontium borates and for the targeted design of new materials with desired functionalities for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. This compound | B2O6Sr3 | CID 169877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dft.uci.edu [dft.uci.edu]

- 7. researchgate.net [researchgate.net]